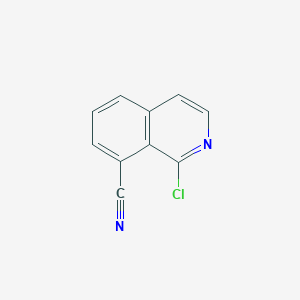

1-Chloroisoquinoline-8-carbonitrile

Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Science

The isoquinoline framework is a cornerstone in modern medicinal chemistry and materials science. nih.govamerigoscientific.com It is classified as a "privileged scaffold," meaning its structure is frequently found in molecules with significant biological activity. nih.govnih.gov This is largely due to its rigid, planar, and aromatic nature, which facilitates interactions like π-stacking with biological targets. fiveable.me The nitrogen atom within the ring system provides a site for hydrogen bonding and further chemical modification. amerigoscientific.comfiveable.me

Isoquinoline and its derivatives are integral components of numerous natural products, particularly a diverse class of alkaloids that includes the well-known analgesic morphine. numberanalytics.com The structural and chemical diversity of isoquinoline alkaloids has made them a rich source for drug discovery, leading to compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, and cardiovascular activities. nih.govnumberanalytics.com In materials science, the unique electronic and optical properties of the isoquinoline core are harnessed to develop conductive polymers and sensors. amerigoscientific.com

Rationale for Research Focus on 1-Chloroisoquinoline-8-carbonitrile as a Versatile Synthetic Intermediate

The research interest in this compound stems from its role as a versatile synthetic intermediate. A synthetic intermediate is a molecule that serves as a stable, well-defined building block in a multi-step synthesis of more complex molecules. beilstein-journals.org The utility of this compound lies in the distinct reactivity of its two functional groups—the chloro and the nitrile groups.

The chlorine atom at the 1-position of the isoquinoline ring is particularly susceptible to nucleophilic substitution reactions. This allows for the strategic introduction of various other functional groups or molecular fragments at this position. sigmaaldrich.comchemicalbook.com Furthermore, this chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of partners. sigmaaldrich.comchemsrc.com

Simultaneously, the nitrile group at the 8-position enhances the electrophilic character of the molecule and serves as a synthetic precursor. cymitquimica.com It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. This dual functionality allows chemists to build molecular complexity in a controlled, stepwise manner, making it a valuable tool for constructing diverse and intricate chemical structures. harvard.edu

Overview of Prior Research Trends Pertaining to Halogenated and Nitrile-Substituted Isoquinolines

Research involving halogenated and nitrile-substituted isoquinolines is well-established and focuses on leveraging these functional groups for advanced organic synthesis. Halogenated isoquinolines, such as 1-chloroisoquinoline (B32320), are frequently employed as key substrates in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comchemicalbook.com These reactions are fundamental in modern organic chemistry for creating complex molecular architectures from simpler components and have been used to synthesize a variety of compounds, including bi-aryl systems and heteroaryl-substituted isoquinolines. sigmaaldrich.comchemsrc.com The development of highly efficient catalysts has expanded the scope of these reactions to include a broad range of heteroaryl halides and boronic acids. chemsrc.comsigmaaldrich.com

The presence of a nitrile group, as seen in compounds like 1-chloroisoquinoline-4-carbonitrile, introduces additional synthetic possibilities. cymitquimica.com The cyano group's electrophilic nature makes the molecule a useful intermediate. cymitquimica.com Research has shown that such bifunctional molecules can be used to create new derivatives with potential applications in medicinal chemistry, for example, in the development of pharmaceuticals that can interact with specific biological targets. chemicalbook.comcymitquimica.com The combination of a reactive halogen and a versatile nitrile group on the isoquinoline scaffold provides a powerful platform for the synthesis of novel compounds for various scientific applications. harvard.edu

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-7(4-5-13-10)2-1-3-8(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWETWCDYGCJQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288044 | |

| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231761-24-2 | |

| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231761-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinecarbonitrile, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Chloroisoquinoline 8 Carbonitrile

Strategic Approaches to the Isoquinoline (B145761) Scaffold Construction

The formation of the fundamental isoquinoline ring system is the primary step in the synthesis of 1-chloroisoquinoline-8-carbonitrile. Classical cyclization reactions are often employed, starting with appropriately substituted benzene (B151609) derivatives. The choice of precursor is critical to facilitate the eventual installation of the carbonitrile group at the C-8 position.

Cyclization Reactions Utilizing Specific Precursors

Two of the most powerful and widely used methods for constructing the isoquinoline skeleton are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. wikipedia.orgorganicreactions.org

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intermediate can then be aromatized to the corresponding isoquinoline. For the synthesis of an 8-substituted isoquinoline, the starting β-phenylethylamine must bear a substituent at the ortho position. For instance, a 2-nitro- or 2-halophenylethylamine derivative could serve as a precursor, with the ortho-substituent later being transformed into the C-8 carbonitrile. The reaction is generally most effective when the aromatic ring is electron-rich. nrochemistry.com

The Pomeranz-Fritsch reaction offers an alternative route, starting from a benzaldehyde (B42025) and an aminoacetal. thermofisher.comwikipedia.org The acid-catalyzed cyclization of the resulting Schiff base affords the isoquinoline. organicreactions.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org By starting with an ortho-substituted benzaldehyde, such as 2-bromobenzaldehyde (B122850) or 2-nitrobenzaldehyde, an 8-substituted isoquinoline can be obtained. Various acidic conditions have been employed, including concentrated sulfuric acid and methanesulfonic acid. nih.gov

| Cyclization Reaction | Starting Materials | Key Reagents | Intermediate |

| Bischler-Napieralski | β-(ortho-substituted-phenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | ortho-substituted-benzaldehyde, Aminoacetal | H₂SO₄, PPA | Schiff Base |

Post-Cyclization Functionalization for Chlorination and Nitrilation

An alternative strategy involves the construction of the isoquinoline core first, followed by the sequential introduction of the chloro and nitrile groups. This approach offers flexibility, as functionalization can be tailored after the core structure is in place.

A common starting point for this strategy is isoquinoline itself or a derivative with a handle for functionalization. The C-1 and C-8 positions can then be selectively targeted.

Targeted Introduction of the Chloro and Nitrile Functionalities

The regioselective introduction of the chlorine atom at the C-1 position and the carbonitrile group at the C-8 position is a critical aspect of the synthesis.

Regioselective Chlorination Strategies

The chlorination of the C-1 position of an isoquinoline ring is often achieved by first activating the nitrogen atom. A well-established method involves the N-oxidation of the isoquinoline to form an isoquinoline N-oxide. Treatment of the N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or a mixture of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (Cl₃CCN) can regioselectively introduce a chlorine atom at the C-1 position. researchgate.net For example, isoquinoline N-oxide can be converted to 1-chloroisoquinoline (B32320) in high yield using POCl₃. chemicalbook.com This method is advantageous due to its high selectivity and the relatively mild reaction conditions.

| Chlorination Method | Substrate | Reagents | Product |

| N-Oxide Chlorination | Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline |

Methodologies for Installing the Carbonitrile Group at the C-8 Position

Several methods can be employed to introduce a carbonitrile group at the C-8 position of the isoquinoline ring.

The Sandmeyer reaction is a classical and effective method for converting an amino group into a nitrile. wikipedia.orgbyjus.com This two-step process involves the diazotization of an 8-aminoisoquinoline (B1282671) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a cyanide salt, typically copper(I) cyanide, results in the formation of the 8-carbonitrile. wikipedia.org This approach is contingent on the successful synthesis of an 8-aminoisoquinoline precursor. Recent advancements have focused on developing milder and more efficient conditions for this transformation. nih.gov

A modern and powerful alternative is palladium-catalyzed cyanation . This cross-coupling reaction typically involves the reaction of an 8-haloisoquinoline (e.g., 8-bromoisoquinoline) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.gov A variety of cyanide sources can be used, including the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.gov This method offers high functional group tolerance and can be performed under relatively mild conditions.

| Cyanation Method | Precursor | Key Reagents | Catalyst |

| Sandmeyer Reaction | 8-Aminoisoquinoline | NaNO₂, HCl, CuCN | None |

| Palladium-Catalyzed Cyanation | 8-Bromoisoquinoline | K₄[Fe(CN)₆] | Palladium complex (e.g., with a phosphine (B1218219) ligand) |

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in the efficient and selective synthesis of this compound, particularly in the introduction of the carbonitrile group.

As mentioned, palladium catalysts are central to modern cyanation reactions. The choice of ligand is critical for the efficiency of the catalytic cycle. A variety of phosphine-based ligands have been developed to stabilize the palladium center and facilitate the reductive elimination step that forms the C-CN bond. The use of palladacycle catalysts has been shown to be effective, allowing for low catalyst loadings and fast reaction times. nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis, particularly using palladium, has become a cornerstone for the synthesis of aryl nitriles from aryl halides. The conversion of a chloro-substituted isoquinoline to its corresponding carbonitrile derivative can be efficiently achieved through cross-coupling reactions.

A prevalent method for the synthesis of aromatic nitriles is the palladium-catalyzed cyanation of (hetero)aryl chlorides. nih.gov This reaction has seen significant advancements to overcome challenges such as catalyst deactivation by the cyanide anion. nih.gov Various palladium sources, ligands, and cyanide reagents have been explored to optimize these transformations.

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, provides a conceptual framework that has been extended to other cross-coupling reactions, including cyanations. organic-chemistry.orgwikipedia.org The development of bulky, electron-rich phosphine ligands by Buchwald and others has been instrumental in improving the efficiency and scope of these reactions. youtube.com

For the specific synthesis of a compound like this compound, a plausible route would involve the palladium-catalyzed cyanation of a 1,8-dichloroisoquinoline (B1427702) precursor. Key to the success of this reaction is the choice of the palladium catalyst, the ligand, the cyanide source, and the reaction conditions.

Table 1: Potential Palladium-Catalyzed Cyanation Conditions for this compound Synthesis

| Catalyst Precursor | Ligand | Cyanide Source | Solvent | Base | Temperature (°C) | Potential Yield | Reference |

| Pd(OAc)₂ | XPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | K₂CO₃ | 100-120 | Good to Excellent | researchgate.net |

| Pd₂ (dba)₃ | BrettPhos | Zn(CN)₂ | THF/H₂O | - | 25-40 | Good | organic-chemistry.orgmit.edu |

| Pd/C | dppf | Zn(CN)₂ | DMAC | - | 110 | High | organic-chemistry.org |

Note: The yields are estimations based on similar reported reactions and would require experimental optimization for the specific substrate.

The use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advancement, addressing safety concerns associated with traditional cyanide reagents. nih.govresearchgate.net Furthermore, the development of heterogeneous catalysts like Pd/C offers advantages in terms of catalyst separation and recycling. organic-chemistry.org

Organocatalytic Strategies

While transition metal catalysis is a dominant approach, organocatalysis has emerged as a powerful alternative, offering metal-free reaction pathways. For the synthesis of complex heterocyclic structures, organocatalytic domino reactions can construct multiple bonds in a single pot, often with high stereoselectivity. nih.gov

In the context of isoquinoline synthesis, organocatalytic methods have been developed for the asymmetric synthesis of dihydroisoquinolinones, which are precursors to various isoquinoline derivatives. nih.gov For instance, quinine-based squaramide organocatalysts have been employed in aza-Henry–hemiaminalization–oxidation sequences to produce functionalized dihydroisoquinolinones with good yields and enantioselectivities. nih.gov

While a direct organocatalytic method for the synthesis of this compound has not been extensively reported, the principles of organocatalysis could be applied to construct the isoquinoline core. Subsequent functionalization, such as chlorination and cyanation, could then lead to the target molecule. This approach would involve a multi-step synthesis where organocatalysis plays a key role in establishing the foundational molecular architecture.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves considerations such as the use of environmentally benign solvents, maximizing atom economy, and improving reaction efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research into palladium-catalyzed cyanations has demonstrated the feasibility of using aqueous media. organic-chemistry.org Mild and efficient cyanations of (hetero)aryl halides have been achieved at low temperatures in water-based solvent systems, which significantly reduces the environmental impact. organic-chemistry.org

For example, a palladium-catalyzed cyanation using a water/THF solvent mixture has been reported to proceed at room temperature to 40 °C. organic-chemistry.org The use of water as a solvent is not only environmentally friendly but can also enhance reactivity in some cases. Solvent-free reaction conditions, often facilitated by microwave irradiation or high temperatures, represent another avenue for greener synthesis, although their applicability would need to be evaluated for this specific transformation. mdpi.com

Table 2: Green Solvents for Potential Use in this compound Synthesis

| Solvent System | Catalyst System | Advantages | Reference |

| Dioxane/H₂O | Pd(OAc)₂/XPhos | Reduced reliance on purely organic solvents, use of non-toxic cyanide source. | researchgate.net |

| THF/H₂O | Pd₂(dba)₃/BrettPhos | Mild reaction temperatures, high yields. | organic-chemistry.org |

| Water | (Potential for development) | Highly environmentally benign, potential for enhanced reactivity. | mdpi.comijpsjournal.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Cross-coupling reactions, such as the palladium-catalyzed cyanation, are generally considered to have good atom economy as they form new bonds without the generation of large stoichiometric byproducts.

To further improve reaction efficiency, the focus is on using catalytic amounts of reagents and minimizing waste. The use of highly active catalysts at low loadings (mol %) is a key strategy. organic-chemistry.org Domino reactions, as mentioned in the context of organocatalysis, are inherently atom-economical as they combine multiple synthetic steps into one pot, reducing the need for intermediate purifications and minimizing solvent and reagent usage. nih.gov The development of recoverable and reusable catalysts, such as heterogeneous palladium catalysts, also contributes to a more sustainable and efficient process. organic-chemistry.org

Reactivity and Derivatization Pathways of 1 Chloroisoquinoline 8 Carbonitrile

Transformation of the Chloro Group at C-1 Position

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is activated towards various transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility as a building block in medicinal and materials chemistry.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the C-1 position, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a variety of nucleophiles. While specific examples for 1-chloroisoquinoline-8-carbonitrile are not extensively documented in publicly available literature, the general reactivity of 1-chloroisoquinolines suggests that it readily undergoes substitution with O-, N-, and S-based nucleophiles.

For instance, reactions with alkoxides, such as sodium methoxide, would be expected to yield the corresponding 1-methoxyisoquinoline-8-carbonitrile. Similarly, amination with primary or secondary amines can introduce diverse amino functionalities at the C-1 position.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions of 1-Chloroisoquinoline (B32320) Derivatives

| Nucleophile | Reagent Example | Expected Product with this compound |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Methoxyisoquinoline-8-carbonitrile |

| Amine | Ammonia (NH3) | 1-Aminoisoquinoline-8-carbonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)isoquinoline-8-carbonitrile |

Note: This table is illustrative and based on the general reactivity of 1-chloroisoquinolines.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the chloro group at C-1 of this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, has been successfully applied to this compound. In a documented example from a patent application, this compound was coupled with an ethyl aminobenzoate derivative bearing a boronic ester. google.com This reaction highlights the feasibility of creating complex biaryl structures.

Table 2: Example of a Suzuki Coupling Reaction with this compound google.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent(s) | Product |

| This compound | Ethyl 2-amino-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | SPhos Pd G4 | Tripotassium phosphate (B84403) hydrate | 1,4-Dioxane, Water | Ethyl 2-amino-4-(8-cyanoisoquinolin-1-yl)-3-fluorobenzoate |

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a versatile method for the synthesis of arylamines. acs.org The reaction of this compound with a variety of primary and secondary amines, under standard Buchwald-Hartwig conditions (a palladium catalyst with a suitable phosphine (B1218219) ligand and a base), would be expected to yield a diverse library of 1-aminoisoquinoline-8-carbonitrile derivatives.

Reductive Dehalogenation Strategies

The removal of the chlorine atom from the C-1 position can be achieved through reductive dehalogenation, yielding isoquinoline-8-carbonitrile (B1314838). This transformation is typically accomplished via catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. Another approach involves cobalt-catalyzed heterogeneous hydrogenation, which has been shown to effect the dehalogenation of chloroquinolines. thieme-connect.comresearchgate.netthieme-connect.com

Reactions Involving the Nitrile Group at C-8 Position

The nitrile group at the C-8 position offers a different set of synthetic opportunities, allowing for its conversion into other important functional groups such as carboxylic acids, amides, aldehydes, and amines.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to afford the corresponding carboxylic acid or amide.

Acidic Hydrolysis: Treatment of isoquinoline-8-carbonitrile with a strong acid, such as concentrated hydrochloric acid, and heat would lead to the formation of isoquinoline-8-carboxylic acid.

Basic Hydrolysis: Alternatively, basic hydrolysis using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification, would also yield isoquinoline-8-carboxylic acid. Partial hydrolysis to the amide, isoquinoline-8-carboxamide, can sometimes be achieved under milder conditions or with specific reagents. The synthesis of isoquinoline-1-carboxamides has been achieved through palladium-catalyzed aminocarbonylation, a method that could potentially be adapted for the 8-cyano isomer. researchgate.net

Reduction to Aldehydes or Amines

The nitrile group can be selectively reduced to either an aldehyde or a primary amine, providing further avenues for derivatization.

Reduction to Aldehydes: A common method for the partial reduction of a nitrile to an aldehyde is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. google.com This would convert this compound to 1-chloroisoquinoline-8-carbaldehyde.

Reduction to Amines: Complete reduction of the nitrile group to a primary amine (aminomethyl group) can be achieved using various reducing agents. Catalytic hydrogenation, for instance with Raney Nickel and a hydrogen atmosphere, is a widely used method for this transformation. ambeed.com This would result in the formation of (1-chloroisoquinolin-8-yl)methanamine.

[3+2] Cycloaddition Reactions (e.g., with Azides to Form Tetrazoles)

The nitrile functionality is a well-established participant in [3+2] cycloaddition reactions, most notably with azides to form tetrazole rings. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. The reaction of this compound with an azide, such as sodium azide, is expected to proceed to form the corresponding 5-(1-chloroisoquinolin-8-yl)tetrazole. This reaction is typically promoted by a Lewis acid or a Brønsted acid catalyst to activate the nitrile group towards nucleophilic attack by the azide.

Table 1: Plausible [3+2] Cycloaddition Reaction of this compound

| Reactant | Reagent | Expected Product |

| This compound | Sodium Azide (NaN₃) | 5-(1-Chloroisoquinolin-8-yl)-1H-tetrazole |

This reaction would provide a valuable derivative, introducing a highly functionalized and pharmaceutically relevant moiety onto the isoquinoline core.

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions can lead to a range of important functional groups. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form, after hydrolysis, ketones of the structure 8-acyl-1-chloroisoquinoline. Similarly, reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine, (1-chloroisoquinolin-8-yl)methanamine. This amine could then serve as a versatile intermediate for further functionalization.

Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System

The isoquinoline ring itself is a platform for a variety of substitution reactions, although the electronic influence of the chloro and cyano groups will significantly direct the regioselectivity of these transformations.

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of this compound, the nitrogen atom of the isoquinoline ring and the nitrile group could potentially act as directing groups for metalation. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), could lead to deprotonation at a specific position on the isoquinoline ring, likely at a position ortho to the directing group. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents. The precise site of metalation would need to be determined experimentally, as it would depend on the relative directing ability of the ring nitrogen and the nitrile group, as well as steric factors.

Ring-Opening and Ring-Closing Metathesis Studies (if applicable to derivatives)

While ring-closing metathesis (RCM) is not directly applicable to this compound itself, it becomes a relevant and powerful tool for derivatives of this compound. For instance, if alkenyl groups were introduced at appropriate positions on the isoquinoline ring or on a side chain attached to the ring, RCM could be employed to construct new fused ring systems. The synthesis of such diene-containing derivatives would first be necessary, for example, through cross-coupling reactions.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The functional groups present in this compound make it an attractive candidate for inclusion in MCRs. For example, the nitrile group could participate in reactions like the Passerini or Ugi reactions if other appropriate functional groups are present or introduced. Furthermore, the chlorine atom at the C-1 position can be displaced by nucleophiles, a reaction that could be integrated into a multi-component sequence.

Stereoselective Transformations and Chiral Derivatization

The synthesis of chiral derivatives of this compound is a key consideration for its potential applications in areas such as asymmetric catalysis and medicinal chemistry. While the parent molecule is achiral, stereocenters can be introduced through various synthetic strategies. For instance, asymmetric reduction of a ketone derivative (formed via nucleophilic addition to the nitrile) could yield a chiral alcohol. Additionally, if a prochiral center is present in a derivative, stereoselective reactions could be employed to generate enantiomerically enriched products. The development of chiral ligands based on the isoquinoline scaffold is a well-established field, and this compound could serve as a precursor to novel chiral ligands after suitable modification.

Advanced Spectroscopic and Mechanistic Characterization of 1 Chloroisoquinoline 8 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-Chloroisoquinoline-8-carbonitrile, a full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unravel the complex spin systems within the substituted isoquinoline (B145761) ring, a series of two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, specifically identifying which protons are adjacent to each other on the aromatic rings. For this compound, COSY would help in tracing the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded ¹H and ¹³C nuclei, HSQC allows for the direct assignment of carbon signals based on their attached protons. This is a crucial step in assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). For the title compound, HMBC would be instrumental in assigning the quaternary carbons, such as the carbon of the nitrile group (C-8) and the chlorinated carbon (C-1), by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For a planar molecule like this compound, NOESY can confirm through-space interactions between adjacent protons, reinforcing the assignments made by other NMR techniques.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.2 - 8.4 | - |

| H-4 | 7.6 - 7.8 | - |

| H-5 | 7.9 - 8.1 | - |

| H-6 | 7.7 - 7.9 | - |

| H-7 | 8.0 - 8.2 | - |

| C-1 | - | 150 - 152 |

| C-3 | - | 122 - 124 |

| C-4 | - | 130 - 132 |

| C-4a | - | 128 - 130 |

| C-5 | - | 129 - 131 |

| C-6 | - | 135 - 137 |

| C-7 | - | 125 - 127 |

| C-8 | - | 110 - 112 |

| C-8a | - | 138 - 140 |

| CN | - | 117 - 119 |

Note: These are predicted values and actual experimental data may vary.

Dynamic NMR for Conformational Studies

For the rigid, planar structure of this compound, significant conformational dynamics are not expected under standard conditions. However, for its non-rigid derivatives, dynamic NMR (DNMR) could be employed to study processes such as restricted rotation around single bonds (e.g., if a bulky substituent were added). By analyzing changes in the NMR spectrum at different temperatures, information on the energy barriers and rates of these conformational interchanges can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for gaining insights into its structure through fragmentation analysis. Using techniques like Electrospray Ionization (ESI), a precise mass measurement of the molecular ion would be obtained, which should match the calculated exact mass.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable structural information. Characteristic losses would be expected, such as the elimination of a chlorine radical, a cyanide radical, or hydrogen cyanide (HCN), which would help to confirm the presence and location of these functional groups.

**Table 4.2: Expected HRMS Data for this compound (C₁₀H₅ClN₂) **

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 189.0214 |

| [M+Na]⁺ | 211.0034 |

| [M-Cl]⁺ | 153.0447 |

| [M-CN]⁺ | 163.0238 |

Note: M represents the molecular formula C₁₀H₅ClN₂.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the isoquinoline core (1500-1650 cm⁻¹), and a C-Cl stretching band (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active. The symmetric vibrations of the aromatic rings would likely give rise to strong signals in the Raman spectrum.

These techniques are particularly useful for monitoring chemical reactions, for instance, to follow the introduction of the nitrile group or the chlorination of the isoquinoline scaffold.

Table 4.3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C=C/C=N | Stretching | 1500 - 1650 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles would confirm the isoquinoline structure and the connectivity of the chloro and cyano substituents.

Planarity: The planarity of the isoquinoline ring system could be definitively established.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or interactions involving the chlorine and nitrogen atoms. This information is crucial for understanding the solid-state properties of the compound.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and to characterize its photophysical properties.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The positions and intensities of these bands are influenced by the substituents. The chlorine atom and the nitrile group, being electron-withdrawing, would be expected to cause shifts in the absorption maxima compared to unsubstituted isoquinoline.

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound might exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. The presence of the heavy chlorine atom could potentially lead to enhanced intersystem crossing and thus influence the fluorescence properties.

Computational and Theoretical Investigations into 1 Chloroisoquinoline 8 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to isoquinoline (B145761) and its derivatives to understand their geometry and electronic properties. For 1-chloroisoquinoline (B32320), DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to determine its optimized geometry and vibrational frequencies youtube.com. These studies form a foundational understanding of the structural and electronic landscape of the core isoquinoline ring system.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO and their distribution across the molecule are crucial indicators of its electrophilic and nucleophilic sites.

For a molecule like 1-chloroisoquinoline-8-carbonitrile, the HOMO is expected to be located primarily on the isoquinoline ring system, indicating its potential to act as an electron donor in chemical reactions. Conversely, the LUMO is anticipated to be distributed over the heterocyclic ring and the electron-withdrawing chloro and cyano substituents, highlighting the molecule's capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (HOMO, LUMO) and Energy Gap for a Related Isoquinoline Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the typical range of FMO energies for similar aromatic heterocyclic compounds.

Electrostatic Potential Surface (EPS) mapping is a valuable computational tool that visualizes the charge distribution within a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an EPS map, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity to interact with electrophiles. Regions of positive potential are colored blue, signifying a deficiency of electrons and a tendency to attract nucleophiles.

For this compound, the EPS map would be expected to show negative potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons. The presence of the electronegative chlorine atom and the electron-withdrawing cyano group would create regions of positive potential, particularly on the carbon atoms attached to them, making these sites susceptible to nucleophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. This allows for a deeper understanding of reaction pathways and the factors that control reaction outcomes. For this compound, computational studies can be particularly insightful for predicting its behavior in various chemical transformations, such as nucleophilic aromatic substitution.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.

In the context of a nucleophilic substitution reaction at the C1 position of this compound, computational methods like DFT can be used to model the structure of the transition state. For an SNAr (substitution nucleophilic aromatic) reaction, the transition state would involve the attacking nucleophile forming a bond with the C1 carbon, leading to a Meisenheimer-like intermediate. Theoretical calculations can provide detailed information about the bond lengths and angles in this transition state, offering insights into the reaction's feasibility nih.gov.

An energy profile diagram plots the change in potential energy of a system as a reaction progresses from reactants to products. These diagrams, generated through computational calculations, are essential for visualizing the energy barriers (activation energies) and the relative stabilities of intermediates and products.

For a potential reaction of this compound, such as a nucleophilic substitution, the energy profile would illustrate the energy of the reactants, the transition state, any intermediates, and the final products. The height of the energy barrier from the reactants to the transition state determines the reaction rate. By comparing the energy profiles of different possible reaction pathways, chemists can predict which pathway is more likely to occur youtube.comyoutube.com.

Table 2: Illustrative Calculated Energy Profile Data for a Hypothetical Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

Note: This table presents hypothetical energy values for an illustrative two-step reaction mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can also predict various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing new compounds.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C). These predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules where spectral interpretation is challenging. Studies on substituted quinolines have shown that DFT methods can provide reliable predictions of chemical shifts nih.gov. For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom in the molecule, taking into account the electronic effects of the chloro and cyano substituents.

Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as stretching and bending vibrations. For instance, the characteristic C≡N stretching frequency of the nitrile group and the C-Cl stretching frequency could be predicted with a reasonable degree of accuracy researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. While this compound is a relatively rigid molecule, MD simulations can still provide valuable information regarding its conformational space. The primary goal of such simulations would be to explore the subtle conformational changes, such as the out-of-plane vibrations of the substituent groups and the puckering of the heterocyclic ring, that can occur over time.

The process of an MD simulation for this compound would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule is generated. This model is then placed in a simulation box, often solvated with a suitable solvent (e.g., water or an organic solvent) to mimic experimental conditions.

Force Field Application: A force field is applied to the system. The force field is a set of parameters that describes the potential energy of the atoms in the system, including bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is then subjected to a period of equilibration, during which the temperature and pressure are gradually adjusted to the desired simulation conditions. This allows the system to relax to a stable state.

Production Run: Following equilibration, the production run is performed. During this phase, the trajectories of the atoms are calculated by integrating Newton's equations of motion over a certain period of time, typically on the order of nanoseconds to microseconds.

The resulting trajectory provides a detailed movie of the molecular motions, from which various properties can be analyzed. For this compound, this analysis would focus on the distribution of torsional angles involving the chloro and cyano substituents relative to the isoquinoline ring. This can reveal the preferred orientations and the energy barriers between different conformations. Although significant conformational changes are not expected for this rigid aromatic system, these subtle dynamics can be crucial for understanding its interactions with other molecules, such as biological receptors or catalysts.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide a range of descriptors that are useful for establishing structure-reactivity correlations. These descriptors help in predicting the chemical behavior of the molecule in various reactions.

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO is the outermost electron-containing orbital and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor. For this compound, the electronegative chlorine and nitrogen atoms, as well as the cyano group, are expected to significantly influence the electron density distribution, creating sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It is a useful tool for predicting the sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Computational studies on related substituted isoquinoline and quinoline (B57606) derivatives have demonstrated the utility of these descriptors. For instance, DFT calculations on a series of quinoline derivatives have been used to determine their electronic properties and correlate them with their observed photophysical characteristics. nih.gov Similarly, studies on isoquinoline-based chromophores have utilized DFT to calculate HOMO-LUMO gaps and predict their non-linear optical properties. nih.gov

The following table presents representative data for quantum chemical descriptors calculated for various substituted isoquinoline and quinoline derivatives, which can serve as a reference for predicting the properties of this compound.

| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| MPBIR | -5.762 | -1.938 | 3.824 | nih.gov |

| MPBID1 | -5.811 | -2.061 | 3.750 | nih.gov |

| MPBID2 | -5.859 | -2.096 | 3.763 | nih.gov |

| MPBID3 | -5.858 | -2.083 | 3.775 | nih.gov |

| MPBID4 | -6.225 | -3.146 | 3.079 | nih.gov |

| MPBID5 | -6.004 | -2.027 | 3.977 | nih.gov |

| MPBID6 | -6.093 | -2.312 | 3.781 | nih.gov |

This table is for illustrative purposes and shows calculated values for isoquinoline derivatives from a specific study to demonstrate the type of data generated. nih.gov

Exploration of 1 Chloroisoquinoline 8 Carbonitrile As a Precursor in Advanced Materials Research

Development of Organic Semiconductors and Optoelectronic Materials

The inherent aromaticity and nitrogen-containing structure of the isoquinoline (B145761) core make it an excellent scaffold for materials that interact with light and conduct electricity. Azaheterocyclic compounds, like isoquinoline derivatives, are popular in optoelectronic applications due to their unique photophysical properties. researchgate.net The strategic placement of the chloro and cyano groups on 1-Chloroisoquinoline-8-carbonitrile allows for precise tuning of these properties, paving the way for its use in next-generation electronic devices.

Chromophores and Fluorophores Derived from this compound

A key area of research is the modification of this compound to create novel chromophores (molecules that absorb light) and fluorophores (molecules that emit light). The isoquinoline ring system forms the basic chromophoric unit, and its properties can be finely tuned. For instance, the chlorine atom at the 1-position can be replaced by various aryl, alkyl, or other functional groups using palladium-catalyzed cross-coupling reactions. This process, known as functionalization, can extend the molecule's pi-conjugated system, which typically shifts the absorption and emission of light to longer wavelengths.

Similarly, the electron-withdrawing nature of the 8-carbonitrile group significantly influences the molecule's electronic energy levels. This allows for the design of molecules with specific charge-transfer characteristics, which are crucial for fluorescence. researchgate.net Research on other isoquinoline derivatives has shown that their fluorescent properties are highly dependent on the substituents and their positions on the heteroaromatic ring. mdpi.comresearchgate.net For example, studies on 3-substituted isoquinolines have demonstrated that structural rigidity and the type of substituent can lead to high fluorescence quantum yields. mdpi.com This body of research suggests that derivatives of this compound could be developed into highly efficient and color-tunable fluorophores for various imaging and sensing applications.

Table 1: Illustrative Photophysical Properties of Selected Isoquinoline Derivatives This table presents data from related isoquinoline compounds to demonstrate the impact of substitution on fluorescent properties, as specific data for this compound derivatives is not yet widely published.

| Compound Name | Absorption Max (λmax abs, nm) | Emission Max (λmax em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|---|

| 1-(Isoquinolin-3-yl)azetidin-2-one | 356 | 425 | 4735 | 0.963 |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 363 | 433 | 4745 | 0.701 |

| 1-(Isoquinolin-3-yl)piperidin-2-one | 368 | 437 | 4516 | 0.584 |

| N-Methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 3887 | 0.479 |

Data sourced from a study on 3-substituted isoquinoline derivatives in 0.1 M H₂SO₄ solution. mdpi.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

The tailored electronic properties of molecules derived from this compound make them promising candidates for use in OLED and OPV technologies. In OLEDs, materials that can efficiently emit light upon electrical stimulation are required. The potential for creating highly fluorescent derivatives of this compound suggests their utility as emitter molecules in the emissive layer of an OLED device.

In the realm of organic photovoltaics, which convert sunlight into electricity, there is a constant need for new materials that can absorb a broad range of the solar spectrum and efficiently separate charges. Quinoline-based derivatives are known to behave as p-type semiconductors and have attractive luminescence properties for photovoltaic applications. researchgate.net The ability to modify this compound through its reactive sites allows for the design of novel donor or acceptor materials. For example, a europium complex derived from an isoquinoline carboxylic acid has been successfully used as a luminescent down-shifting layer to enhance the efficiency of silicon solar cells by converting UV light into more usable visible light. rsc.org This work highlights the potential of isoquinoline-based materials in improving solar cell performance. rsc.org

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom within the isoquinoline ring and the nitrogen of the nitrile group in this compound create an ideal geometry for binding to metal ions. This has opened up avenues for its use in coordination chemistry and in the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs).

Chelation Properties of this compound Derivatives

The 1,8-disposition of the two nitrogen atoms in derivatives of this compound allows them to act as bidentate chelating ligands, meaning they can bind to a central metal ion at two points, much like a claw. This chelation effect typically results in a highly stable metal complex. The specific geometry and electronic properties of the resulting complex can be further tuned by modifying the substituents on the isoquinoline backbone. The chlorine atom, for instance, can be replaced to alter the steric and electronic environment around the metal center, thereby influencing the complex's stability and reactivity.

Synthesis of Novel Coordination Complexes for Catalysis or Sensing

Once a metal ion is bound by a ligand derived from this compound, the resulting coordination complex can exhibit useful catalytic or sensing properties. Isoquinoline and its derivatives have been used as ligands in various catalytic processes. For example, nickel complexes have been employed to catalyze the synthesis of isoquinolinium salts. nih.gov Rhodium(III) complexes have been used for the C-H cyanation of 1-aryl isoquinolines. acs.org These examples underscore the potential for complexes derived from this compound to function as catalysts in a range of organic transformations.

Furthermore, the fluorescent nature of the isoquinoline core can be exploited for chemical sensing. The binding of a specific metal ion to the chelating site can cause a detectable change in the fluorescence of the molecule (either quenching or enhancement), forming the basis of a selective sensor.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes linked by organic ligands. nih.gov The ability of isoquinoline derivatives to act as ligands makes them suitable building blocks for MOFs. amerigoscientific.com By carefully selecting the metal ion and the isoquinoline-based ligand, it is possible to construct MOFs with specific pore sizes and functionalities, making them useful for gas storage, separation, and heterogeneous catalysis. amerigoscientific.comnih.govacs.orgscispace.com

Polymer Chemistry Applications

The functional groups of this compound also position it as a valuable monomer for the synthesis of advanced polymers. Isoquinoline-based polymers have been explored for their potential in creating conductive materials and sensors. amerigoscientific.com

The reactive chlorine atom at the 1-position is particularly suited for polymerization reactions. It can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. This would allow for the incorporation of the this compound unit into the main chain of a conjugated polymer. Such polymers are of great interest for applications in organic electronics due to their potential for high charge carrier mobility.

Alternatively, the molecule could be attached as a pendant group to an existing polymer backbone. This would impart the specific photophysical or metal-binding properties of the isoquinoline unit to the bulk polymer, creating functional materials for applications such as fluorescent polymer sensors or polymeric catalysts. The nitrile group can also be chemically modified post-polymerization to introduce further functionality.

Incorporation into Polymer Backbones

There is no available data or research demonstrating the incorporation of this compound into polymer backbones.

Functional Polymer Synthesis

There are no documented studies on the use of this compound in the synthesis of functional polymers.

Biological and Biochemical Research on this compound Derivatives Remains Largely Undocumented in Publicly Accessible Scientific Literature

A thorough review of available scientific databases and scholarly articles reveals a significant lack of specific research on the biological and biochemical applications of this compound and its derivatives. Despite the broad interest in isoquinoline and quinoline (B57606) scaffolds in medicinal chemistry, this particular substituted isoquinoline remains a largely unexplored area of research according to publicly accessible literature.

The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds. Modifications of this core, through the addition of various functional groups, have led to the development of agents with a wide range of therapeutic properties, including antimicrobial and anticancer activities. For instance, derivatives of the related 8-hydroxyquinoline (B1678124) have been investigated for their potential as antimicrobial agents and kinase inhibitors. Similarly, other isoquinoline derivatives have been explored for their interactions with biological targets like proteases and various cell surface and nuclear receptors.

However, specific data concerning the design, synthesis, and in vitro evaluation of derivatives of this compound are not present in the reviewed literature. Consequently, there is no available information to report on the following areas as they pertain to this specific compound class:

Biological and Biochemical Research Applications of 1 Chloroisoquinoline 8 Carbonitrile Derivatives in Vitro and Target Based Studies

In Vitro Antimicrobial Research:No studies were found that evaluated the antimicrobial properties of these specific compounds.

Antifungal and Antiviral Activity Assessments in Cell Cultures

While direct studies on the antifungal and antiviral properties of 1-chloroisoquinoline-8-carbonitrile are not extensively reported, the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives has demonstrated significant potential in these areas. nih.govnih.govresearchgate.net This suggests that the this compound scaffold is a promising candidate for further investigation.

Antifungal Activity:

Research into isoquinoline derivatives has revealed that specific substitutions on the heterocyclic ring are crucial for antifungal efficacy. For instance, studies on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed that chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibited the most significant antifungal activity. nih.gov This highlights the potential importance of the chloro-substituent in compounds like this compound. Furthermore, novel isoquinoline derivatives incorporating a diphenyl ether fragment have shown high inhibition rates against plant pathogenic fungi like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn The antifungal activity of isoquinoline derivatives is often linked to their ability to disrupt the fungal cell wall. acs.org

The fungicidal activity of quinoline derivatives has also been shown to be affected by the position of substituents. x-mol.com For example, 8-hydroxyquinoline (B1678124) derivatives have been extensively studied for their antifungal properties, with some demonstrating broad-spectrum activity against various fungal pathogens. nih.gov

Antiviral Activity:

The antiviral potential of isoquinoline alkaloids and their derivatives is a growing area of research. sruc.ac.ukmdpi.com These compounds have been shown to interfere with multiple pathways crucial for viral replication, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) signaling. sruc.ac.uk Structure-activity relationship (SAR) studies have been instrumental in improving the viral inhibitory effects of these compounds. mdpi.com

For instance, certain isoquinolone derivatives have been identified as potent inhibitors of influenza A and B viruses by targeting viral polymerase activity. nih.gov While some of these compounds exhibited cytotoxicity, chemical modifications led to the development of analogs with significantly reduced toxicity while maintaining antiviral efficacy. nih.gov This underscores the potential for developing safe and effective antiviral agents based on the isoquinoline scaffold, including derivatives of this compound.

Table 1: Antifungal and Antiviral Activity of Selected Isoquinoline Derivatives (Illustrative Examples)

| Compound/Derivative Class | Target Organism/Virus | Observed Activity | Reference |

| Chlorinated 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | Various fungi | Significant antifungal activity | nih.gov |

| Isoquinoline derivatives with diphenyl ether fragment | Physalospora piricola, Rhizotonia cerealis | High inhibition rates (up to 93.0% at 50 mg/L) | jlu.edu.cn |

| Isoquinolone derivative (Compound 1) | Influenza A and B viruses | Potent antiviral agent (EC₅₀ between 0.2 and 0.6 µM) but with cytotoxic effects | nih.gov |

| Isoquinolone derivative (Compound 21) | Influenza A and B viruses | Higher EC₅₀ (9.9 to 18.5 µM) but greatly alleviated cytotoxicity | nih.gov |

| 8-Hydroxyquinoline derivatives | Dengue virus serotype 2 (DENV2) | Significant inhibitory activities | nih.gov |

In Vitro Anticancer Research

The anticancer properties of isoquinoline derivatives are well-documented, with various analogs demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms, including the induction of apoptosis and modulation of the cell cycle. nih.govnih.gov

Numerous studies have evaluated the cytotoxic effects of isoquinoline derivatives in vitro. For example, a study of 533 novel isoquinoline derivatives identified two compounds, B01002 and C26001, that inhibited the proliferation of SKOV3 ovarian cancer cells in a concentration-dependent manner with IC₅₀ values of 7.65 and 11.68 µg/mL, respectively. mdpi.com Similarly, substituted isoquinolin-1-ones have been synthesized and tested for their antitumor activity against various human tumor cell lines. nih.gov One such study found that an O-(3-hydroxypropyl) substituted compound exhibited potent antitumor activity, being 3-5 times more effective than the reference compound. nih.gov

Another study on substituted isoquinolin-1-ones revealed that 3-biphenyl-N-methylisoquinolin-1-one was the most potent anticancer agent against five different human cancer cell lines. nih.gov These findings suggest that the isoquinoline scaffold is a viable backbone for the development of novel cytotoxic agents. The presence of specific substituents, such as the chloro and cyano groups in this compound, would likely influence its cytotoxic profile.

Table 2: Cytotoxicity of Selected Isoquinoline Derivatives in Cancer Cell Lines (Illustrative Examples)

| Compound/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ Value | Reference |

| B01002 | SKOV3 (ovarian cancer) | 7.65 µg/mL | mdpi.com |

| C26001 | SKOV3 (ovarian cancer) | 11.68 µg/mL | mdpi.com |

| O-(3-hydroxypropyl) substituted isoquinolin-1-one | Various human tumor cell lines | 3-5 times more potent than reference | nih.gov |

| 3-Biphenyl-N-methylisoquinolin-1-one | Five different human cancer cell lines | Most potent among tested compounds | nih.gov |

A primary mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several isoquinoline derivatives have been shown to promote apoptosis in cancer cells. In the study of the two potent isoquinoline derivatives, B01002 and C26001, Hoechst staining and fluorescence-activated cell sorting (FACS) analysis confirmed that these compounds induced tumor cell apoptosis rather than necrosis. mdpi.com The pro-apoptotic activity was linked to the downregulation of Inhibitor of Apoptosis Proteins (IAPs). mdpi.com

The general class of isoquinoline alkaloids has been shown to induce cell death through apoptosis, often accompanied by autophagy and cell cycle arrest. nih.gov The molecular mechanisms can involve the modulation of various signaling pathways, including those involving protein kinase C (PKC), glycogen (B147801) synthase kinase 3 beta (GSK-3β), and ERK. nih.gov Given these precedents, it is plausible that this compound derivatives could also function as inducers of apoptosis in cancer cells.

In addition to apoptosis induction, the modulation of the cell cycle is another key strategy in cancer therapy. Isoquinoline alkaloids have been reported to cause cell cycle arrest, contributing to their anticancer effects. nih.gov For instance, some isoquinoline alkaloids can lead to G1 cell cycle arrest. nih.gov While specific studies on the cell cycle modulation effects of this compound are not available, the established activity of related compounds suggests this as a potential mechanism of action that warrants investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. SAR and SPR studies are therefore crucial for the rational design of more potent and selective therapeutic agents.

Computational methods, such as molecular docking, play a vital role in understanding the interactions between small molecules and their biological targets, thereby guiding the design of new drugs. These in silico approaches can predict the binding affinity and mode of interaction of a ligand with a protein, which is essential for rational drug design. sruc.ac.uk

For isoquinoline and related alkaloids, in silico studies have been employed to elucidate their potential mechanisms of action and to perform SAR analyses, particularly in the context of antiviral research. sruc.ac.uk For example, molecular docking has been used to assess the binding of isoquinoline alkaloids to viral proteins of SARS-CoV-2. mdpi.com

The synthesis of novel isoquinoline derivatives is often guided by SAR principles. For instance, in the development of isoquinolone-based influenza inhibitors, a library of 22 chemical derivatives was synthesized to investigate the structure-activity and structure-cytotoxicity relationships, leading to the identification of a less toxic and still effective compound. nih.gov Similarly, SAR analysis of substituted quinolines has led to the synthesis of highly potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. nih.gov

For this compound, the presence of the chloro group at position 1 and the carbonitrile group at position 8 are expected to significantly influence its electronic properties, lipophilicity, and steric profile, and consequently its biological activity. The chloro group, being an electron-withdrawing and lipophilic substituent, could enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The carbonitrile group is a strong electron-withdrawing group and can participate in hydrogen bonding, which could be critical for target binding. The specific placement at position 8 would orient these functional groups in a unique spatial arrangement that would determine its interaction with specific biological targets. Further computational and experimental SAR studies are necessary to fully elucidate the therapeutic potential of this specific scaffold.

Identification of Pharmacophores and Key Binding Motifs

Detailed studies identifying the pharmacophores and key binding motifs of this compound derivatives are not present in the available scientific literature.

Utility in High-Throughput Screening (HTS) Library Development

There is no information in the searched scientific literature regarding the utility of this compound or its derivatives in the development of high-throughput screening (HTS) libraries.

Future Research Directions and Emerging Paradigms for 1 Chloroisoquinoline 8 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 1-chloroisoquinoline-8-carbonitrile often involves multi-step processes that can be resource-intensive. The development of novel and sustainable synthetic methodologies is paramount for enhancing the accessibility and utility of this compound.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. nih.govresearchgate.net These systems, which involve the continuous pumping of reagents through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. rsc.org

For the synthesis and subsequent functionalization of this compound, flow chemistry could offer several prospective benefits. The precise control of reaction conditions in a continuous flow setup could be instrumental in managing the regioselectivity of reactions, a common challenge in the chemistry of substituted isoquinolines. Furthermore, many reactions used to construct or modify heterocyclic rings are highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risks associated with thermal runaways. rsc.org The application of flow chemistry has been successfully demonstrated for the synthesis of various heterocycles, including quinolines and indoles, suggesting its potential applicability to isoquinoline (B145761) derivatives. mdpi.comrsc.org

A hypothetical flow-based synthesis of this compound could involve the continuous introduction of precursors into a heated and pressurized reactor system, potentially reducing reaction times from hours to minutes. nih.gov This approach would not only accelerate the synthesis but also facilitate easier scale-up for potential industrial applications.

Electrosynthesis and Photoredox Catalysis

In the quest for greener and more sustainable chemical transformations, electrosynthesis and photoredox catalysis have gained significant traction. rsc.org These methods utilize electricity or light, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. acs.org

Electrosynthesis offers a powerful alternative to conventional redox reactions by replacing chemical oxidants and reductants with an electric current. youtube.com This approach can minimize waste generation and provide access to unique reactive intermediates. For this compound, electrosynthesis could be envisioned for both its synthesis and subsequent modifications. For instance, electrochemical methods could be explored for the chlorination or cyanation steps in its synthesis, potentially offering a more controlled and environmentally benign alternative to traditional reagents.

Photoredox catalysis , on the other hand, uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations. acs.orgnih.gov The application of photoredox catalysis for the functionalization of heteroarenes, including isoquinolines, is a rapidly growing field. nih.govresearchgate.net Future research could focus on leveraging photoredox catalysis for the late-stage functionalization of the this compound scaffold. This could involve the introduction of various functional groups at specific positions on the isoquinoline ring, driven by the selective generation of radical intermediates under mild, light-mediated conditions. beilstein-journals.org The development of such methods would significantly expand the chemical space accessible from this starting material.

Advanced Functionalization and Cascade Reactions

The functionalization of the isoquinoline core is crucial for tuning its chemical and physical properties. Advanced functionalization strategies, particularly those involving cascade reactions, offer an elegant and efficient way to build molecular complexity in a single operation.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of two or more bond-forming events that occur in a single pot without the isolation of intermediates. acs.org These reactions are highly atom- and step-economical, aligning with the principles of green chemistry. The development of novel cascade reactions for the synthesis and elaboration of the this compound framework is a promising area for future research.

For instance, a cascade reaction could be designed to introduce multiple substituents onto the isoquinoline ring in a single synthetic step. rsc.orgrsc.org Researchers have successfully employed cascade reactions for the synthesis of complex polycyclic structures incorporating the isoquinoline motif. acs.org A hypothetical cascade involving this compound could start with a coupling reaction at the chloro position, followed by an intramolecular cyclization triggered by the nitrile group, leading to novel fused heterocyclic systems. The exploration of such intricate transformations could unlock new families of compounds with potentially interesting biological or material properties.

Exploration of New Material Science Applications

The unique electronic and structural features of the isoquinoline scaffold make it an attractive building block for advanced materials. amerigoscientific.comnumberanalytics.com The presence of both a chloro and a nitrile group in this compound offers versatile handles for its incorporation into larger molecular architectures and materials.

Smart Materials and Responsive Systems

Smart materials, or responsive systems, are materials that can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species. The isoquinoline moiety, with its potential for protonation and its fluorescent properties, is a promising candidate for the development of such materials. mdpi.com